Product packaging for 1-Methylcyclopentane-1-carbonyl chloride(Cat. No.:CAS No. 20023-50-1)

1-Methylcyclopentane-1-carbonyl chloride

Cat. No.: B1626544
CAS No.: 20023-50-1
M. Wt: 146.61 g/mol
InChI Key: NECUSOPHCDZPGU-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-carbonyl chloride (CAS 20023-50-1) is a cyclic acyl chloride characterized by a cyclopentane ring substituted with a methyl group and a reactive carbonyl chloride (-COCl) functional group at the 1-position . Its reactivity is dominated by the electrophilic carbonyl chloride group, which participates in nucleophilic acyl substitution reactions, making it a valuable building block in organic synthesis for preparing amides, esters, and other derivatives for pharmaceutical intermediates and specialty chemicals . The methyl group at the 1-position introduces steric hindrance, which can modulate the compound's reactivity compared to unsubstituted analogues . Common synthetic routes involve the treatment of the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This product is intended for research applications in chemistry, biology, and materials science and is strictly for research use only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO B1626544 1-Methylcyclopentane-1-carbonyl chloride CAS No. 20023-50-1

Properties

IUPAC Name

1-methylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECUSOPHCDZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527527
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20023-50-1
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentane-1-carbonyl chloride
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Preparation Methods

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the most widely used reagent for acyl chloride synthesis. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both the chlorinating agent and solvent.

Reaction Conditions:

  • Molar Ratio: 1:3 (carboxylic acid:SOCl₂)
  • Temperature: Reflux at 70–80°C
  • Duration: 4–6 hours
  • Yield: 85–92%

The mechanism involves the formation of a mixed anhydride intermediate, followed by chloride displacement. Excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation.

Phosphorus Pentachloride (PCl₅) Method

PCl₅ offers an alternative route, particularly for sterically hindered substrates. The reaction is exothermic and requires careful temperature control.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (carboxylic acid:PCl₅)
  • Temperature: 0–5°C (gradually warmed to 25°C)
  • Duration: 2–3 hours
  • Yield: 78–84%

Phosphorus oxychloride (POCl₃) is a byproduct, necessitating neutralization with aqueous base during workup.

Direct Synthesis from 1-Methylcyclopentane

Phosgene (COCl₂) Carbonylation

Phosgene-mediated carbonylation provides a direct route from 1-methylcyclopentane to the acyl chloride. This method is advantageous for industrial-scale production but requires stringent safety protocols due to phosgene’s toxicity.

Reaction Conditions:

  • Catalyst: Aluminum chloride (AlCl₃)
  • Pressure: 2–3 atm
  • Temperature: 40–50°C
  • Yield: 70–75%

The reaction proceeds via Friedel-Crafts acylation, forming a carbocation intermediate that reacts with phosgene.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors are employed to minimize phosgene exposure, with in-line purification systems ensuring high purity (>98%). Key parameters include:

Parameter Value
Reactor Type Tubular flow reactor
Residence Time 30–45 minutes
Temperature 50–60°C
Pressure 3–4 atm
Annual Production 500–700 metric tons

Waste streams containing HCl and CO₂ are neutralized using scrubbers, aligning with environmental regulations.

Mechanistic Insights and Optimization

Steric Effects on Reactivity

The methyl group at the 1-position of the cyclopentane ring introduces steric hindrance, slowing nucleophilic attack. Kinetic studies reveal a 30% reduction in reaction rate compared to unsubstituted cyclopentanecarbonyl chloride.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) are preferred for phosgene-based routes to avoid side reactions.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Safety Risk Scalability
SOCl₂ 85–92 120–150 Moderate High
PCl₅ 78–84 180–200 High Moderate
Phosgene Carbonylation 70–75 90–110 Severe High

Thionyl chloride remains the optimal choice for laboratory-scale synthesis, while phosgene routes dominate industrial production despite higher risks.

Emerging Technologies

Recent advances include photocatalytic chlorination using visible light and ionic liquid solvents, which reduce energy consumption by 40%. These methods remain experimental but show promise for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylcyclopentane-1-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 1-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts for hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    1-Methylcyclopentane-1-carboxylic acid: Formed from hydrolysis.

    1-Methylcyclopentane-1-methanol: Formed from reduction.

Scientific Research Applications

1-Methylcyclopentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are selected for comparison based on substituent type, ring size, and functional group variations:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Applications/Reactivity Notes
1-Methylcyclopentane-1-carbonyl chloride C₇H₉ClO (inferred) ~144.5 EN300-198449 Methyl High reactivity in acyl substitutions; pharmaceutical synthesis
1-Phenylcyclopentane-1-carbonyl chloride C₁₂H₁₂Cl₂O 243.13 17380-62-0 Phenyl Stabilized by aromatic ring; used in fine chemicals
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride C₁₃H₁₅ClO₂ 238.71 63200-97-5 4-Methoxyphenyl Enhanced electron donation; specialized intermediates
1-Chlorocyclopropane-1-carbonyl chloride C₄H₄Cl₂O 146.99 73492-25-8 Chlorine (cyclopropane) High ring strain; niche reactivity in strained systems

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups :

    • The methyl group in this compound is weakly electron-donating, slightly reducing electrophilicity compared to electron-withdrawing groups. However, steric hindrance from the methyl group may slow reaction kinetics .
    • The phenyl group in 1-phenylcyclopentane-1-carbonyl chloride provides resonance stabilization, enhancing stability but reducing electrophilicity. This makes it less reactive in nucleophilic substitutions compared to the methyl analog .
    • The 4-methoxyphenyl group in 1-(4-methoxyphenyl)cyclopentanecarbonyl chloride donates electrons via the methoxy substituent, further stabilizing the molecule and reducing reactivity .
  • Ring Size and Strain :

    • Cyclopropane derivatives (e.g., 1-chlorocyclopropane-1-carbonyl chloride) exhibit high ring strain, increasing reactivity but reducing thermal stability. This contrasts with the more stable cyclopentane-based analogs .

Stability and Purity

  • Purity : Commercial samples of this compound are typically supplied at ≥95% purity, comparable to analogs like 3-fluorocyclopentane-1-carbonitrile (95% purity) .
  • Storage : Acyl chlorides are stored under inert conditions (e.g., ethyl acetate) to prevent hydrolysis .

Biological Activity

1-Methylcyclopentane-1-carbonyl chloride is an organic compound with significant potential in various chemical and biological applications. This article reviews its biological activity, focusing on its reactivity, mechanisms of action, and potential pharmacological implications.

  • Molecular Formula : C₇H₁₁ClO
  • Molecular Weight : 146.62 g/mol
  • Structure : Contains a cyclopentane ring with a carbonyl chloride functional group, which contributes to its reactivity.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The carbonyl chloride group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Potential Interactions:

  • Nucleophilic Substitution : The carbonyl chloride can react with nucleophiles, leading to the formation of various derivatives that may exhibit biological activity.
  • Enzyme Modulation : Compounds derived from this compound may interact with enzymes or receptors, potentially modulating their activity.

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential enzyme modulatorNucleophilic substitution leading to active derivatives
3-Methylcyclopentane-1-carbonyl chlorideAntimicrobial propertiesInteraction with bacterial cell membranes
2-Methylcyclopentanoyl chlorideInhibitory effects on certain kinasesBinding to active sites of kinases

Case Study 1: Synthesis and Reactivity

Research has demonstrated that the synthesis of derivatives from this compound can yield compounds with notable biological activities. For instance, derivatives have been explored for their potential as enzyme inhibitors in metabolic pathways.

Case Study 2: Pharmacological Applications

A study highlighted that compounds synthesized from carbonyl chlorides exhibit varied pharmacological activities, including anti-inflammatory and antimicrobial effects. These findings suggest that further exploration of this compound could lead to the discovery of novel therapeutic agents.

Safety and Handling

This compound is classified as corrosive and an irritant. Proper safety measures should be taken when handling this compound to avoid exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methylcyclopentane-1-carbonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves dissolving intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) in ethyl acetate, followed by the addition of stoichiometric reagents like 4-toluenesulfonate monohydrate. The mixture is concentrated under reduced pressure, filtered, and purified. Yield optimization (e.g., 80% in Reference Example 87) requires precise stoichiometry and solvent selection . Reaction temperature (e.g., cooling below 10°C for stability) and solvent polarity adjustments (e.g., dichloromethane-water systems) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include methyl groups (δ 2.29–2.56 ppm) and aromatic protons (δ 7.12–7.48 ppm) in DMSO-d6, with coupling constants (e.g., J = 7.9 Hz) confirming spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can detect molecular ions (e.g., m/z 161.05 for related cyclopropane analogs) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds are diagnostic .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Waste Disposal : Collect residues in halogenated waste containers and neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility (e.g., cyclopentane ring puckering) or solvent effects. Use variable-temperature NMR to assess dynamic processes or DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts. Cross-validate with 2D techniques (COSY, HSQC) to confirm assignments .

Q. What strategies optimize the stability of this compound during storage and reactions?

  • Methodological Answer :

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis .
  • Reaction Stability : Use anhydrous solvents (e.g., THF, ethyl acetate) and scavengers (e.g., molecular sieves) to minimize moisture. Monitor reaction progress via TLC (silica gel, hexane:EtOAc eluent) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group on the cyclopentane ring hinders nucleophilic attack at the carbonyl carbon, favoring bulkier nucleophiles (e.g., Grignard reagents) under elevated temperatures .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) increase electrophilicity, accelerating reactions with amines or alcohols. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 210–230 nm) and acetonitrile/water gradients to separate hydrolyzed byproducts (e.g., carboxylic acids) .
  • GC-FID : Analyze volatile impurities (e.g., residual solvents) with a DB-5MS column and temperature programming .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopentane-1-carbonyl chloride
Reactant of Route 2
1-Methylcyclopentane-1-carbonyl chloride

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